molecular formula C14H12Cl2N4O2 B5629716 1-(2,6-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(2,6-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5629716
M. Wt: 339.2 g/mol
InChI Key: UCBABVRZMQQKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including those similar to the specified compound, often involves multi-step chemical reactions. A notable example includes the synthesis of new purine derivatives bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones and related compounds, where the structures were elucidated by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, highlighting the complexity and diversity in the synthetic approaches for such compounds (Gobouri, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine base, which can be further modified at various positions to yield compounds with distinct chemical properties. For instance, the study on the crystal structure of certain purine derivatives provides insights into their molecular conformation and interactions, such as hydrogen bonding patterns that contribute to their stability and reactivity (Chen et al., 2007).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that modify their chemical structure and properties. These reactions include alkylation, bromination, and interactions with ligands, leading to the formation of new compounds with potential biological activities. For example, the synthesis and study of mixed ligand-metal complexes of purine derivatives demonstrate the reactivity of these compounds towards different chemical agents and their potential to form complexes with metals (Shaker, 2011).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents on the purine ring. Detailed studies on the crystal structures of purine derivatives reveal the influence of molecular conformation on their physical properties and potential applications (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties of purine derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their pharmacological activities. Investigations into the intermolecular interactions and energy frameworks of purine derivatives provide insights into their chemical behavior and potential applications in material design and pharmaceuticals (Shukla et al., 2020).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-9(15)4-3-5-10(8)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBABVRZMQQKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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